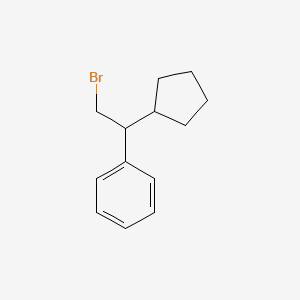

(2-Bromo-1-cyclopentylethyl)benzene

Description

The compound “(2-Bromo-1-cyclopentylethyl)benzene” is a brominated aromatic derivative featuring a cyclopentyl group substituted at the ethyl chain attached to a benzene ring. This structure combines aromaticity with alkyl and halogen functionalities, making it relevant in synthetic organic chemistry for applications such as Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula |

C13H17Br |

|---|---|

Molecular Weight |

253.18 g/mol |

IUPAC Name |

(2-bromo-1-cyclopentylethyl)benzene |

InChI |

InChI=1S/C13H17Br/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |

InChI Key |

DTTKSLMMZQTFGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison based on electronic and structural properties:

Structural and Electronic Properties

Electron-Induced Fragmentation Mechanisms

Benzene on Pt(111):

- Primary mechanisms: Dipolar dissociation (DD) , dissociative electron attachment (DEA), and dissociative ionization (DI) .

- Dominant fragments: H⁺ (highest yield), CH₃⁺, C₂H₅⁺, and C₃H₃⁺ .

- Thickness dependence: Cation yields increase with film thickness (up to 12 ML), while anion yields plateau at 2 ML .

- Hypothetical Behavior of (2-Bromo-1-cyclopentylethyl)benzene: C–Br Bond Sensitivity: The bromine atom’s high electronegativity would likely make C–Br bond cleavage a dominant pathway under electron irradiation, similar to DEA-induced fragmentation in halogenated compounds . Steric Effects: The cyclopentyl group may hinder electron-induced ring-opening reactions compared to pristine benzene, reducing lighter fragment yields (e.g., H⁺, CH₃⁺) .

Key Differences from Analogues

Halogen vs. Hydrogen Substituents:

- Bromine’s presence introduces a high cross-section for DEA, unlike hydrogen or alkyl groups in ethylbenzene or toluene. This could enhance Br⁻ or Br⁺ fragment yields .

- In contrast, benzene fragments (e.g., H⁺) rely on DD mechanisms with thresholds >10 eV .

Cyclopentyl Group vs. Linear Chains:

- The cyclic structure may stabilize intermediate radicals during fragmentation, altering product distributions compared to linear alkylbenzenes .

Surface vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.